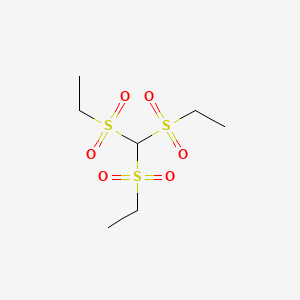
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate is a chemical compound with the molecular formula C10H28O6SSi3 and a molecular weight of 360.641 g/mol . It is known for its unique structure, which includes a disiloxanyl group and a hydrogen sulphate group, making it a versatile compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate typically involves the reaction of 1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxane with propyl hydrogen sulphate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of catalysts to enhance the reaction rate and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate involves its interaction with molecular targets through its hydrogen sulphate and disiloxanyl groups . These interactions can lead to various biochemical and chemical effects, depending on the specific application . The molecular pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
3-(1,3,3,3-Tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propyl hydrogen sulphate can be compared with similar compounds such as:
- 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl hydrogen sulfate
- 1-Propanol, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]-, hydrogen sulfate
These compounds share similar structural features but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its combination of a disiloxanyl group with a hydrogen sulphate group, which imparts distinct chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
45244-68-6 |
|---|---|
Molekularformel |
C10H28O6SSi3 |
Molekulargewicht |
360.65 g/mol |
IUPAC-Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propyl hydrogen sulfate |
InChI |
InChI=1S/C10H28O6SSi3/c1-18(2,3)15-20(7,16-19(4,5)6)10-8-9-14-17(11,12)13/h8-10H2,1-7H3,(H,11,12,13) |
InChI-Schlüssel |
WWBXNMFJCHSXQW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(CCCOS(=O)(=O)O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)




![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)


